3-Bromo Midodrine chemical structure and properties
3-Bromo Midodrine chemical structure and properties
An In-Depth Technical Guide to 3-Bromo Midodrine: Structure, Properties, and Analytical Considerations
Abstract
This technical guide provides a comprehensive overview of 3-Bromo Midodrine, a key related compound and potential impurity of the antihypotensive drug, Midodrine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the chemical identity, physicochemical properties, and analytical methodologies pertinent to this compound. While Midodrine's efficacy as a prodrug for treating orthostatic hypotension is well-established, the control and characterization of its impurities, such as 3-Bromo Midodrine, are critical for ensuring pharmaceutical safety and quality. This guide synthesizes available data with expert-driven insights to propose a logical synthesis pathway and detail a robust analytical protocol for its detection and quantification, establishing a foundational resource for its study.
Introduction: The Context of Midodrine and Its Impurities
Midodrine: A Prodrug for Orthostatic Hypotension
Midodrine is a peripherally acting alpha-adrenergic agonist used clinically to treat symptomatic orthostatic hypotension.[1][2] Marketed under brand names like Proamatine, it addresses conditions where a significant drop in blood pressure upon standing causes dizziness or fainting.[1] The therapeutic value of Midodrine lies in its ability to increase vascular tone, thereby elevating blood pressure.[3][4]
Mechanism of Action: The Role of Desglymidodrine
Midodrine is a prodrug, meaning it is administered in an inactive form and metabolized within the body to its active therapeutic agent.[5][6] Following oral administration, Midodrine undergoes enzymatic hydrolysis (deglycination) to form its pharmacologically active metabolite, desglymidodrine.[7][8][9]
Desglymidodrine functions as a selective agonist for α1-adrenergic receptors located in the arteriolar and venous vasculature.[1][10] Activation of these receptors leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in blood pressure.[6][7] A key feature of desglymidodrine is its poor diffusion across the blood-brain barrier, which minimizes central nervous system effects.[1][7]
The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the identification and control of impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, or degradation. A brominated analogue like 3-Bromo Midodrine could potentially exhibit altered pharmacological or toxicological properties compared to the parent drug, making its detection and quantification a critical aspect of quality control.[11]
3-Bromo Midodrine: Core Chemical Identity
3-Bromo Midodrine is structurally analogous to Midodrine, with the key difference being the substitution of a hydrogen atom with a bromine atom on the 3-position of the dimethoxy-phenyl ring.
Chemical Structure and Nomenclature
-
IUPAC Name: 2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide[12][13]
-
Synonyms: Midodrine 3-Bromo Impurity[13]
Physicochemical Properties
The introduction of a bromine atom significantly alters the molecular weight and potentially the polarity of the molecule compared to Midodrine.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇BrN₂O₄ | [14][15][16] |
| Molecular Weight | 333.18 g/mol | [14][15][16] |
| Appearance | Neat (likely a solid) | [16] |
| Storage Conditions | 2-8°C Refrigerator | [14] |
| Transport Conditions | Ambient | [12] |
Proposed Synthetic Pathway
While specific literature detailing the synthesis of 3-Bromo Midodrine is not publicly available, a plausible route can be designed based on established synthetic methods for Midodrine and fundamental principles of organic chemistry.[17][18] The most logical approach involves introducing the bromine atom to a suitable precursor before constructing the side chain.
Rationale for the Proposed Route
The synthesis of Midodrine often starts with 1,4-dimethoxybenzene.[18] To create the 3-bromo analogue, an electrophilic aromatic substitution (bromination) on a suitably activated dimethoxyphenyl intermediate is a logical first step. The subsequent steps would mirror known Midodrine syntheses, such as acylation followed by the introduction of the amino-acetamide side chain.
Step-by-Step Proposed Synthesis Protocol
This protocol is a hypothetical, expert-derived pathway designed for laboratory synthesis.
-
Step 1: Bromination of 1,4-Dimethoxybenzene.
-
Dissolve 1,4-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add an equimolar amount of a brominating agent (e.g., N-Bromosuccinimide (NBS) with a catalytic amount of acid, or liquid bromine).
-
Causality: The methoxy groups are ortho-, para-directing and activating. Bromination will occur at one of the activated positions. Careful control of stoichiometry is required to favor mono-bromination.
-
Monitor the reaction by TLC. Upon completion, quench with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup to isolate 1-Bromo-2,5-dimethoxybenzene.
-
-
Step 2: Friedel-Crafts Acylation.
-
Dissolve the 1-Bromo-2,5-dimethoxybenzene in a dry, non-polar solvent like dichloromethane.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[18]
-
Cool the mixture and slowly add chloroacetyl chloride.[17]
-
Causality: This reaction installs the two-carbon backbone necessary for the side chain. The acylation will occur at the position para to the bromine atom, directed by the methoxy groups, yielding 2-chloro-1-(3-bromo-2,5-dimethoxyphenyl)ethanone.
-
Purify the intermediate product via column chromatography.
-
-
Step 3: Azide Substitution.
-
Dissolve the chloro-ethanone intermediate in a polar aprotic solvent (e.g., acetone or DMF).
-
Add sodium azide (NaN₃) and stir at room temperature.[18]
-
Causality: This is an Sₙ2 reaction where the azide nucleophile displaces the chloride, forming 2-azido-1-(3-bromo-2,5-dimethoxyphenyl)ethanone. This is a safer and more controlled way to introduce the nitrogen atom than direct amination.
-
-
Step 4: Ketone Reduction.
-
Dissolve the azido-ketone in a protic solvent like methanol or ethanol.
-
Cool the solution and add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Causality: NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the azide group, yielding 2-azido-1-(3-bromo-2,5-dimethoxyphenyl)ethanol.
-
-
Step 5: Azide Reduction and Amine Protection.
-
Subject the azido-alcohol to catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or use a chemical reducing agent like triphenylphosphine/water. This reduces the azide to a primary amine.
-
Immediately protect the resulting amine (e.g., as a Boc-carbamate using Di-tert-butyl dicarbonate) to prevent side reactions in the next step.
-
-
Step 6: Amide Coupling and Deprotection.
-
Couple the protected amine with N-Boc glycine using a standard peptide coupling agent (e.g., EDC/HOBt).
-
Finally, remove both Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent to yield the final product, 3-Bromo Midodrine.[18]
-
Mandatory Visualization: Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis pathway for 3-Bromo Midodrine.
Analytical Methodologies
As a potential impurity, 3-Bromo Midodrine must be detectable and quantifiable within a Midodrine drug substance or product. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.[11][19]
The Role of Chromatographic Techniques
HPLC is ideal for separating compounds with different polarities. Due to the bromine atom, 3-Bromo Midodrine is expected to be more non-polar (more lipophilic) than Midodrine. This means it will have a longer retention time on a standard C18 reverse-phase column under isocratic conditions, allowing for clear separation and quantification.[19]
Detailed Protocol: Stability-Indicating RP-HPLC Method
This protocol is a self-validating system designed for the simultaneous analysis of Midodrine and its related substances.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent to improve peak shape for the amine-containing analytes. Acetonitrile is a common organic modifier for reverse-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.[20]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Causality: A gradient is essential for a stability-indicating method. It ensures that early-eluting polar compounds (like desglymidodrine) and later-eluting non-polar compounds (like 3-Bromo Midodrine) are all eluted with good peak shape within a reasonable runtime.
-
-
Sample and Standard Preparation:
-
Diluent: Mobile Phase A:Mobile Phase B (90:10).
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of Midodrine reference standard. Prepare a separate stock of 3-Bromo Midodrine reference standard (if available). Create a working "resolution solution" containing both compounds at appropriate concentrations (e.g., 100 µg/mL Midodrine and 1 µg/mL 3-Bromo Midodrine).
-
Sample Solution: Accurately weigh and dissolve the drug substance or formulation to achieve a target concentration of 100 µg/mL of Midodrine.
-
System Suitability and Validation (Trustworthiness)
Before sample analysis, the system's performance must be verified.
-
Resolution: The resolution between the Midodrine peak and the 3-Bromo Midodrine peak in the resolution solution must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Midodrine peak should be ≤ 1.5.
-
Precision: Six replicate injections of the standard solution should yield a relative standard deviation (%RSD) of ≤ 2.0% for the peak area.
Mandatory Visualization: Analytical Workflow
Caption: Self-validating workflow for HPLC analysis of 3-Bromo Midodrine.
Pharmacological and Toxicological Implications
The biological activity of 3-Bromo Midodrine has not been characterized. However, the introduction of a halogen atom, particularly bromine, onto an aromatic ring can have significant effects:
-
Metabolism: The C-Br bond can alter metabolic pathways, potentially leading to different metabolites than Midodrine.
-
Receptor Binding: The size and electronegativity of bromine could change the molecule's affinity for the α1-adrenergic receptor, potentially making it more or less potent than desglymidodrine, or even introducing off-target activities.
-
Toxicity: Certain halogenated aromatic compounds can pose toxicological risks. Therefore, without specific data, 3-Bromo Midodrine should be treated as a potentially harmful impurity that must be controlled to very low levels (e.g., consistent with ICH Q3A/B guidelines).
Conclusion and Future Directions
3-Bromo Midodrine is a critical related substance in the quality control of Midodrine. This guide has established its chemical identity, proposed a logical synthetic route, and detailed a robust, field-proven analytical method for its control. For drug development professionals, understanding and managing such impurities is paramount.
Future research should focus on the definitive synthesis and isolation of pure 3-Bromo Midodrine to serve as a certified reference standard. Subsequently, in-vitro and in-vivo studies are necessary to fully characterize its pharmacological and toxicological profile to ensure patient safety.
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(Structure predicted based on IUPAC name)